![molecular formula C16H18FNO4 B1439531 4-(4-Fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1214089-06-1](/img/structure/B1439531.png)
4-(4-Fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Vue d'ensemble
Description
4-(4-Fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid (FBOCA) is a synthetic compound that has been studied for its potential applications in a variety of fields, from drug development to biochemistry and physiology. It is a member of the family of carboxylic acids, which are organic compounds with a carboxyl group (COOH) attached to an organic molecule. FBOCA has a unique structure, containing two rings of five atoms and a carboxylic acid group. Its structure and properties have been studied extensively in recent years, leading to the discovery of a number of potential applications.
Applications De Recherche Scientifique
Analgesic Activity
4-(4-Fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid and its derivatives have been studied for their analgesic properties. Research shows that compounds in this category exhibit significant activity in assays such as the phenylquinone writhing and yeast inflamed foot assays. A study specifically noted the analgesic activity of a p-fluorobenzoyl derivative in the rat tail-flick assay, suggesting potential applications in pain management (Cohen, Banner, & Lopresti, 1978).
Crystal Structure Analysis
The compound has been a subject of study in crystallography to understand its structural properties. For example, the crystal structure of a related compound, 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5] decane, was analyzed, revealing details like the chair conformation of the cyclohexyl and its chiral nature (Wen, 2002).
Antiviral Evaluation
This chemical structure has been the basis for the synthesis of new spirothiazolidinone derivatives, which have been evaluated for antiviral activity. Certain derivatives have shown strong activity against influenza A/H3N2 virus and human coronavirus 229E, highlighting the potential of these compounds in developing antiviral drugs (Apaydın, Loy, Stevaert, & Naesens, 2020).
Anticancer Activity
Research has also explored the synthesis of new 1-thia-4-azaspiro[4.5]decane derivatives for their anticancer activity. These studies indicate that certain compounds in this category have shown moderate to high inhibition activities against various cancer cell lines, such as human liver hepatocellular carcinoma and human colorectal carcinoma (Flefel et al., 2017).
Synthesis and Properties Exploration
Various studies have been conducted on the synthesis of related compounds, exploring their properties and potential applications. For instance, the synthesis and properties of ethyl 2-oxo-4-cyano-1-oxaspiro[4,5]decane-3-carboxylate were investigated, contributing to the knowledge of synthetic pathways and chemical behavior of similar compounds (Kuroyan, Pogosyan, & Grigoryan, 1991).
Propriétés
IUPAC Name |
4-(4-fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO4/c17-12-6-4-11(5-7-12)14(19)18-13(15(20)21)10-22-16(18)8-2-1-3-9-16/h4-7,13H,1-3,8-10H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQOUQEUNISHGIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





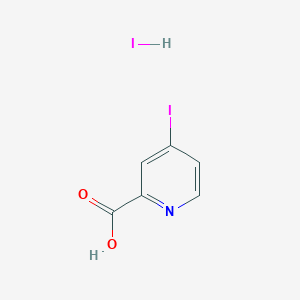
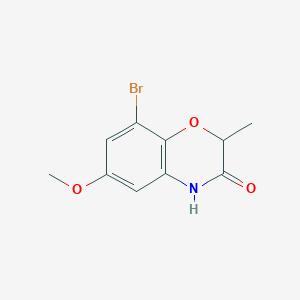
![4-[(4-Amino-phenylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1439453.png)
![2-[2-(Trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B1439455.png)


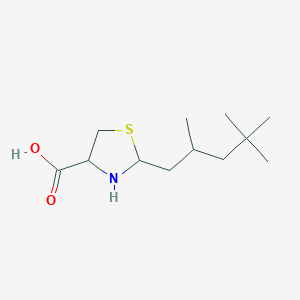
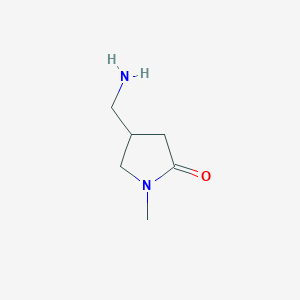
![2-{[(4-Fluorophenyl)carbamoyl]amino}butanedioic acid](/img/structure/B1439467.png)
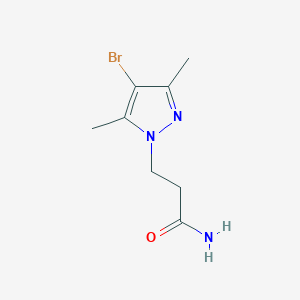
![7-hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B1439470.png)
